

Application Notes and Protocols for Developing Antibodies Against L985P (MS4A8B)

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Compound of Interest

Compound Name: LM985

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Introduction

L985P, identical to MS4A8B, is a member of the membrane-spanning 4-domain family, subfamily A (MS4A). This protein is significantly overexpressed on the cell surface of small cell lung carcinoma (SCLC) cells, with very limited expression in normal lung tissue, where it is confined to the apical region of ciliated bronchiolar epithelium.^[1] Its cell surface localization and differential expression make it a compelling target for the development of therapeutic antibodies and diagnostic tools for SCLC.^[1] L985P is related to CD20 and the beta chain of the high-affinity IgE receptor (FcεRIβ), both of which are involved in critical signaling pathways that regulate cell growth and differentiation.^[1] This document provides detailed application notes and protocols for the development and characterization of monoclonal antibodies targeting the L985P protein.

Data Presentation

Table 1: L985P (MS4A8B) Expression Profile

Tissue Type	Expression Level (Illustrative)	Cellular Localization	Reference
Small Cell Lung Carcinoma (SCLC)	High (e.g., >80% of tumor cells positive by IHC)	Cell Surface	[1]
Normal Lung Tissue	Very Low / Restricted	Apical region of ciliated bronchiolar epithelium	[1]

Note: The quantitative data presented is illustrative and should be confirmed through specific experimental analysis of SCLC patient samples and normal tissues.

Table 2: Key Reagents and Materials

Reagent/Material	Supplier (Example)	Purpose
L985P Recombinant Protein	(Custom Synthesis)	Immunogen, ELISA coating
SCLC Cell Line (e.g., NCI-H69)	ATCC	Positive control for screening
Normal Lung Epithelial Cell Line	ATCC	Negative control for screening
Myeloma Cell Line (e.g., SP2/0)	ATCC	Hybridoma fusion partner
BALB/c Mice	Charles River	Host for immunization
Anti-Mouse IgG-HRP	Thermo Fisher Scientific	Secondary antibody for ELISA/Western Blot
Goat Anti-Mouse IgG-FITC	Jackson ImmunoResearch	Secondary antibody for Flow Cytometry
IHC Detection Kit	Dako/Agilent	Immunohistochemistry staining

Experimental Protocols

Antigen Preparation

Objective: To produce a suitable immunogen for antibody development.

Method 1: Recombinant L985P Protein Production

- **Gene Synthesis and Cloning:** Synthesize the codon-optimized open reading frame of human L985P (MS4A8B) and clone it into a mammalian expression vector with a C-terminal His-tag and/or Fc-tag for purification.
- **Transfection:** Transfect a suitable mammalian cell line (e.g., HEK293T or CHO cells) with the expression vector.
- **Protein Expression and Purification:** Culture the transfected cells and purify the recombinant L985P protein from the cell lysate or supernatant using affinity chromatography (e.g., Ni-NTA for His-tag or Protein A/G for Fc-tag).
- **Quality Control:** Assess the purity and identity of the recombinant protein by SDS-PAGE and Western Blotting using an anti-His or anti-Fc antibody.

Method 2: Cell-Based Immunization

- **Cell Line Preparation:** Culture an SCLC cell line known to overexpress L985P (e.g., NCI-H69).
- **Cell Harvest:** Harvest the cells and wash them three times with sterile phosphate-buffered saline (PBS).
- **Immunization:** Use whole cells as the immunogen. This approach can favor the generation of antibodies against the native conformation of cell-surface proteins.

Monoclonal Antibody Development

Method 1: Hybridoma Technology

- **Immunization:** Immunize BALB/c mice with the prepared L985P antigen (recombinant protein or whole cells) mixed with an appropriate adjuvant (e.g., Freund's adjuvant) over a period of 6-8 weeks.

- **Titer Check:** Screen mouse serum for the presence of anti-L985P antibodies using ELISA. Select the mouse with the highest antibody titer for fusion.
- **Spleen Cell Fusion:** Isolate splenocytes from the immunized mouse and fuse them with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
- **Hybridoma Selection:** Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will be eliminated, and unfused splenocytes will naturally die off.
- **Screening:** Screen the supernatants of the resulting hybridoma clones for the presence of anti-L985P antibodies using ELISA, Flow Cytometry, or Western Blotting.
- **Cloning and Expansion:** Subclone positive hybridomas by limiting dilution to ensure monoclonality. Expand the selected clones for antibody production.

Method 2: Phage Display

- **Library Construction/Selection:** Utilize a pre-made human antibody library (e.g., scFv or Fab) displayed on the surface of bacteriophages.
- **Biopanning:** Pan the phage library against the purified recombinant L985P protein or SCLC cells overexpressing L985P. This involves incubating the library with the target, washing away non-specific binders, and eluting the specifically bound phages.
- **Amplification:** Infect E. coli with the eluted phages to amplify the selected antibody fragments.
- **Multiple Rounds of Panning:** Perform 3-5 rounds of biopanning to enrich for high-affinity binders.
- **Clone Screening and Characterization:** Isolate individual phage clones and screen for binding to L985P using phage ELISA. Sequence the DNA of positive clones to identify the antibody variable regions.
- **Antibody Formatting and Production:** Clone the variable regions into an appropriate expression vector to produce full-length IgG antibodies.

Antibody Characterization and Validation

Protocol 3.1: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To screen for and determine the binding affinity of anti-L985P antibodies.

- **Coating:** Coat a 96-well microplate with 100 µL/well of recombinant L985P protein (1-5 µg/mL in PBS) and incubate overnight at 4°C.
- **Blocking:** Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Wash the plate three times with PBST. Add 100 µL of hybridoma supernatant or purified antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the plate three times with PBST. Add 100 µL of HRP-conjugated anti-mouse IgG (or anti-human IgG for phage display-derived antibodies) diluted in blocking buffer and incubate for 1 hour at room temperature.
- **Detection:** Wash the plate five times with PBST. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
- **Stop Reaction and Read:** Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Protocol 3.2: Western Blotting

Objective: To determine the specificity of the antibody for L985P.

- **Sample Preparation:** Prepare cell lysates from SCLC cells (positive control) and normal lung epithelial cells (negative control).
- **SDS-PAGE:** Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-L985P antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 3.3: Flow Cytometry

Objective: To confirm the binding of the antibody to cell surface-expressed L985P.

- **Cell Preparation:** Harvest SCLC cells and normal lung cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
- **Staining:** Incubate 1×10^6 cells with the anti-L985P antibody (or a directly conjugated antibody) for 30 minutes on ice in the dark.
- **Washing:** Wash the cells twice with FACS buffer.
- **Secondary Antibody Staining (if required):** If the primary antibody is not conjugated, incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
- **Washing:** Wash the cells twice with FACS buffer.
- **Data Acquisition:** Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

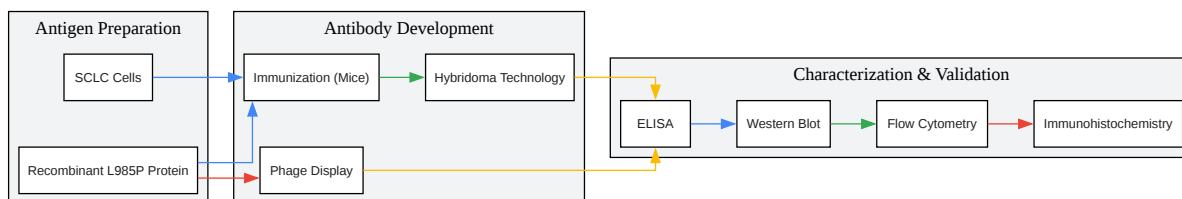
Protocol 3.4: Immunohistochemistry (IHC)

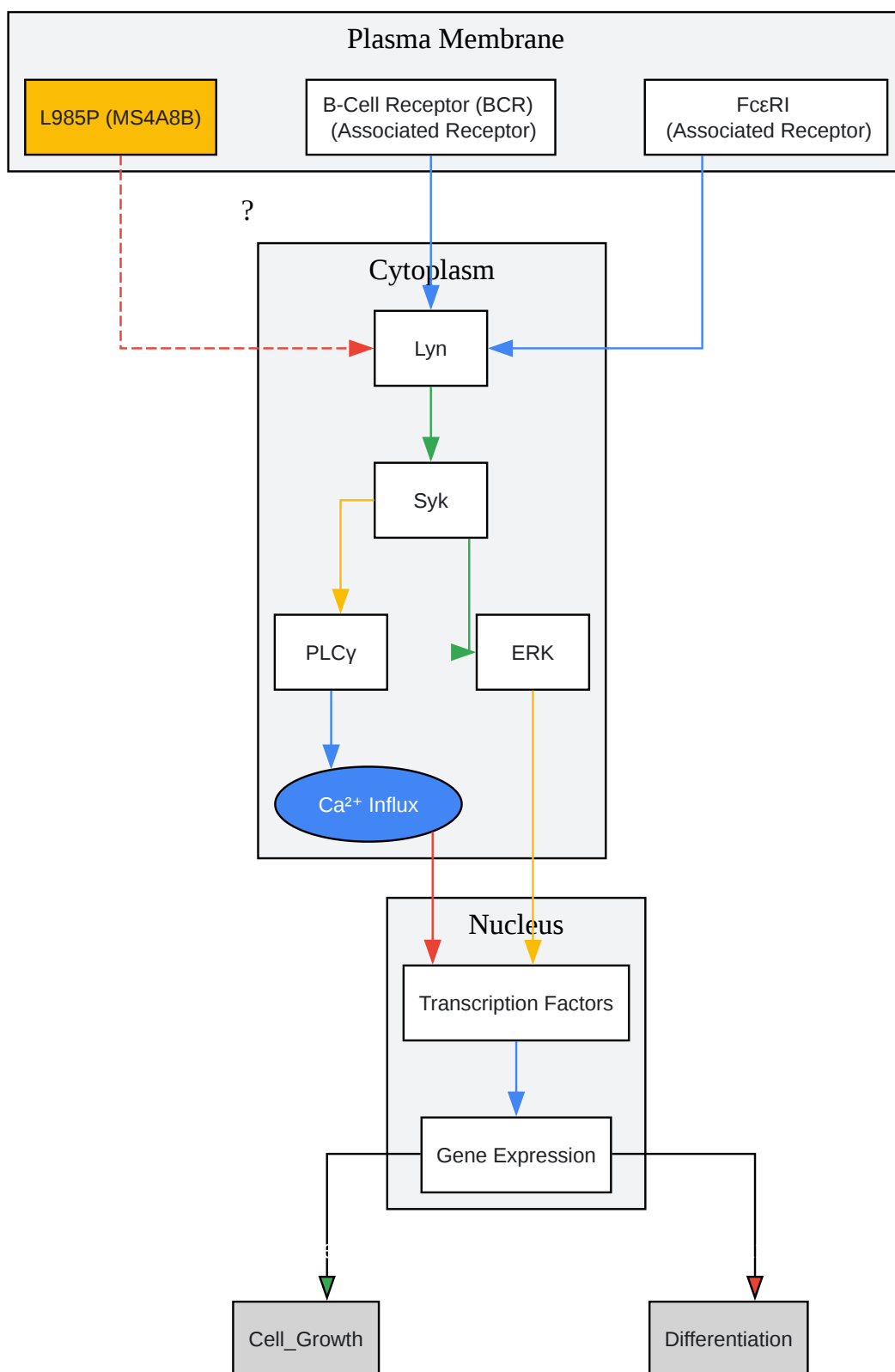
Objective: To validate the antibody's performance in tissue sections and confirm the differential expression of L985P.

- **Tissue Preparation:** Use formalin-fixed, paraffin-embedded (FFPE) sections of SCLC tumors and normal lung tissue.

- **Deparaffinization and Rehydration:** Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a protein block solution.
- **Primary Antibody Incubation:** Incubate the sections with the anti-L985P antibody overnight at 4°C.
- **Detection:** Use a polymer-based HRP detection system and visualize with a chromogen such as DAB.
- **Counterstaining and Mounting:** Counterstain with hematoxylin, dehydrate, and mount the slides.
- **Analysis:** Examine the slides under a microscope to assess the staining pattern and intensity in tumor versus normal tissue.

Visualizations





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References

- 1. Identification and characterization of L985P, a CD20 related family member over-expressed in small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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